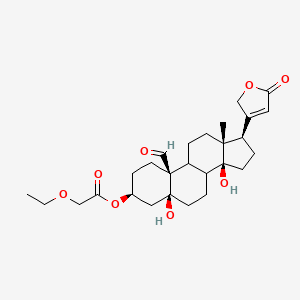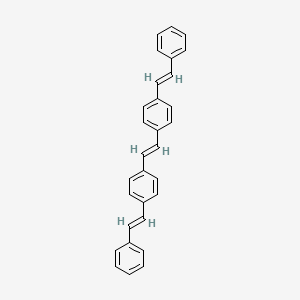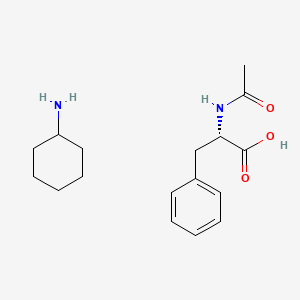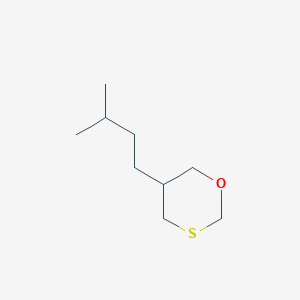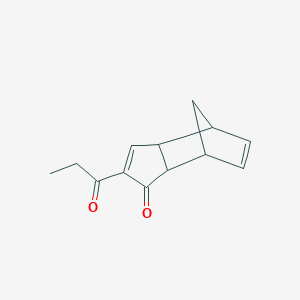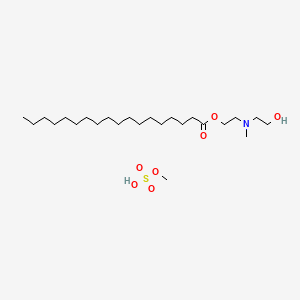
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate is a quaternary ammonium compound commonly used as a fabric softener and surfactant. It is known for its excellent softening properties, biodegradability, and non-yellowing characteristics, making it suitable for use in household and industrial products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate typically involves the reaction of stearic acid with diethanolamine to form a stearoyl amide intermediate. This intermediate is then quaternized with dimethyl sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, mixing, and purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various quaternary ammonium derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the formulation of cell culture media and other biological preparations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of fabric softeners, detergents, and personal care products.
Wirkmechanismus
The mechanism of action of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
STEPANTEX VK 90: Another quaternary ammonium compound used as a fabric softener with similar properties.
STEPANTEX VL 90 A: A cationic surfactant with applications in fabric softeners and other industrial products.
Methyl bis (soya amidoethyl)-2-hydroxyethyl quaternary ammonium methyl sulfate: A plant-derived variant with similar surfactant properties.
Uniqueness
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate is unique due to its specific combination of stearoyl and quaternary ammonium groups, which provide excellent softening, biodegradability, and non-yellowing properties. Its versatility in various applications, from household products to scientific research, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63833-73-8 |
|---|---|
Molekularformel |
C23H47NO3.CH4O4S C24H51NO7S |
Molekulargewicht |
497.7 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl(methyl)amino]ethyl octadecanoate;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H47NO3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-22-20-24(2)19-21-25;1-5-6(2,3)4/h25H,3-22H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
HHYKNKLBRWWVOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)CCO.COS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



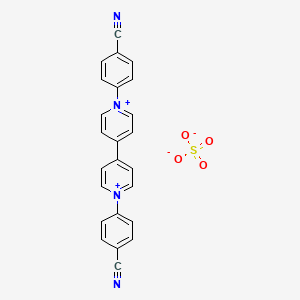
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
